molecular formula C17H24O2 B3389269 1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid CAS No. 923200-14-0

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B3389269
CAS No.: 923200-14-0
M. Wt: 260.4 g/mol
InChI Key: BQJPDAIDCDSEJP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a bulky 4-tert-butylphenyl substituent. This structure combines a hydrophobic tert-butyl group with a polar carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-16(2,3)13-7-9-14(10-8-13)17(15(18)19)11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJPDAIDCDSEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198601
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923200-14-0
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923200-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid has been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted its effectiveness in structure-activity relationship (SAR) studies, where modifications to the compound led to analogs with improved antibacterial activity and selectivity indices. For example, derivatives with specific substitutions on the phenyl ring demonstrated enhanced potency, with minimal cytotoxicity observed in HepG2 cell lines .

Drug Development

The compound's structural features make it a candidate for further exploration in drug development. Its ability to inhibit specific biological targets can be leveraged to design new therapeutic agents. The SAR studies conducted on related compounds indicate that structural modifications can lead to significant improvements in efficacy against resistant strains of pathogens .

Material Science

In materials science, the unique chemical structure of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid can be utilized to develop advanced polymers and composites. Its bulky tert-butyl group can enhance thermal stability and mechanical properties when incorporated into polymer matrices. Research into its use as a plasticizer or modifier in polymer formulations is ongoing, with preliminary findings suggesting improved performance characteristics .

Case Study 1: Antibacterial Activity

A high-throughput screening of various compounds against Mycobacterium tuberculosis identified several analogs of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid with promising activity. The study showed that specific substitutions at the para position of the phenyl ring significantly influenced antibacterial potency, with some analogs achieving MIC values as low as 2 µM .

CompoundMIC (µM)Selectivity Index
Original6.3High
Analog A2.0Moderate
Analog B6.8High

Case Study 2: Polymer Applications

Research into the incorporation of this compound into polymer systems revealed that it could serve as an effective modifier to enhance thermal properties without compromising mechanical integrity. The findings indicated that polymers blended with this compound exhibited improved heat resistance and flexibility compared to unmodified controls .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on compounds with structural similarities, including variations in substituents, ring systems, and functional groups.

Table 1: Structural and Physical Properties

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight LogP Solubility/Stability Key Applications References
1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid 4-Tert-butylphenyl, cyclohexane C₁₇H₂₄O₂ 260.37* N/A Chloroform, methanol, DMSO Research chemical
1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid 4-Methoxyphenyl C₁₄H₁₈O₃ 234.29 3.22 Reverse-phase HPLC separation Analytical standards
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid Trifluoromethyl C₈H₁₁F₃O₂ 196.17* N/A Water-soluble Enzyme studies, catalysis
1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 N/A N/A Synthetic intermediate
1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid Cyclobutane ring C₁₅H₂₀O₂ 232.31 N/A Chloroform, methanol Research chemical
4-Phenyl-1-cyclohexene-1-carboxylic acid Cyclohexene ring C₁₃H₁₄O₂ 202.25 N/A N/A Not specified

Substituent Effects

  • Hydrophobic vs. Polar Groups : The tert-butyl group in the target compound enhances lipophilicity compared to the methoxy (polar, electron-donating) or chloro (electronegative) substituents. For instance, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid has a lower LogP (3.22) due to the methoxy group’s polarity, whereas the tert-butyl analog likely has a higher LogP, favoring membrane permeability in drug design.
  • Trifluoromethyl Impact : The trifluoromethyl group in 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid introduces strong electron-withdrawing effects and hydrophobicity, enhancing stability in aqueous environments.

Ring System Variations

  • Cyclohexane vs.
  • Cyclohexene Unsaturation : 4-Phenyl-1-cyclohexene-1-carboxylic acid’s conjugated double bond may enhance reactivity in Diels-Alder reactions or photochemical applications, unlike the saturated cyclohexane derivative.

Functional Group Modifications

  • Amino and Protecting Groups: Compounds like 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS 2169168-08-3) introduce amino-protecting groups (Boc), expanding utility in peptide synthesis. This contrasts with the target compound’s lack of nitrogen-based functionalization.

Biological Activity

1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid, identified by its CAS number 923200-14-0, is a synthetic organic compound with potential biological activities. This compound features a tert-butyl group on the phenyl ring and a carboxylic acid functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid can be represented as follows:

C15H22O2\text{C}_{15}\text{H}_{22}\text{O}_2

Key Features:

  • Functional Groups: The presence of a carboxylic acid group enhances solubility and potential reactivity with biological molecules.
  • Steric Hindrance: The bulky tert-butyl group may affect the compound's binding affinity and selectivity towards biological targets.

Anti-inflammatory Effects

Cyclohexane derivatives have been explored for their anti-inflammatory properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially modulating inflammatory pathways . Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating that 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid may also exhibit such effects.

Anticancer Potential

The anticancer activity of cyclohexane carboxylic acids has been documented in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The exact mechanism for 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid remains to be elucidated but may involve interference with cell signaling pathways or direct interaction with DNA.

The mechanism by which 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
  • Receptor Modulation: It could bind to receptors that mediate inflammatory responses or cell growth, altering their activity and downstream signaling.

Case Studies and Research Findings

StudyFindingsImplications
Identified analogs with MIC values ranging from 6.3 to 23 µM against M. tuberculosisSuggests potential for developing new antimicrobial agents
Novel compounds exhibited low nanomolar IC50 values against human PNPHighlights the importance of structural modifications in enhancing potency
Similar compounds showed significant anti-inflammatory activityIndicates possible therapeutic applications in inflammatory diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid
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1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid

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